molecular formula C19H30N2O B11340898 3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide

3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide

Cat. No.: B11340898
M. Wt: 302.5 g/mol
InChI Key: YMYGBELISPTPPX-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a methylphenyl group, and a butanamide backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amidation reaction, where the amine group of the piperidine intermediate reacts with a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide is unique due to its specific combination of functional groups and structural elements

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]butanamide

InChI

InChI=1S/C19H30N2O/c1-15(2)13-19(22)20-14-18(21-11-5-4-6-12-21)17-9-7-16(3)8-10-17/h7-10,15,18H,4-6,11-14H2,1-3H3,(H,20,22)

InChI Key

YMYGBELISPTPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC(C)C)N2CCCCC2

Origin of Product

United States

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